molecular formula C11H15N3O2 B2987733 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide CAS No. 2415554-00-4

6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2987733
CAS No.: 2415554-00-4
M. Wt: 221.26
InChI Key: QLGONRBQFIMPGF-UHFFFAOYSA-N
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Description

6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a methyl substituent at the 6-position of the pyrazine ring and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached via the carboxamide nitrogen. Pyrazinecarboxamides are structurally analogous to pyrazinamide, a first-line antitubercular drug, but feature modifications to enhance biological activity, solubility, or target specificity. The oxolane (tetrahydrofuran) moiety in this compound introduces a cyclic ether group, which may influence lipophilicity and metabolic stability compared to aryl or alkyl substituents commonly seen in related derivatives .

Properties

IUPAC Name

6-methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-5-12-7-10(14-8)11(15)13-6-9-3-2-4-16-9/h5,7,9H,2-4,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGONRBQFIMPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with oxolan-2-ylmethanamine under appropriate conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazinecarboxamides

Substituent Effects on Lipophilicity and Bioactivity

Pyrazinecarboxamide derivatives are often tailored to optimize lipophilicity, a critical determinant of membrane permeability and drug absorption. Key analogs and their properties are summarized below:

Compound Name Substituents (Pyrazine/Amide) logP* Biological Activity (IC₅₀/MIC) Key Findings
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide Cl (C6), 4-Cl-Ph ~2.8 65% inhibition of M. tuberculosis at 6.25 µg/mL High antimycobacterial activity linked to electron-withdrawing Cl groups enhancing target binding.
6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide Cl, t-Bu (C5); 3,4-Cl₂-Ph ~4.1 MIC = 62.5 µmol/L (Antifungal vs. T. mentagrophytes) Increased lipophilicity (t-Bu) correlates with antifungal potency.
6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide CH₃ (C6), oxolan-2-ylmethyl ~1.2† Not reported in literature Lower logP vs. chlorinated analogs suggests reduced membrane permeability but improved solubility.
3,5-Diamino-6-chloro-N-cyanopyrazine-2-carboxamide Cl, NH₂ (C3/C5), CN ~0.8 Mutagenicity observed Polar substituents (NH₂, CN) reduce logP but may introduce toxicity risks.

*Estimated logP values using fragment-based methods (e.g., Moriguchi logP).
†Predicted using computational tools (e.g., ALOGPS).

Structural and Metabolic Considerations

  • Oxolane vs. However, its reduced lipophilicity may limit passive diffusion across biological membranes .
  • Methyl vs. Chlorine at C6 : The methyl group in the target compound likely decreases electrophilicity at the pyrazine ring compared to chlorine, reducing interactions with biological targets reliant on electron-deficient aromatic systems.

Biological Activity

6-Methyl-N-(oxolan-2-ylmethyl)pyrazine-2-carboxamide is a pyrazine carboxamide derivative with promising biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula: C11H15N3O2
  • Molecular Weight: 219.26 g/mol

The compound features a pyrazine ring, which is known for its diverse biological activities, and an oxolan substituent that enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or bind to receptors involved in various biological pathways. For instance, it could potentially inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism involves the disruption of bacterial enzyme functions, which is critical for their survival.

Bacterial Strain Inhibition Zone (mm) IC50 (µg/mL)
Staphylococcus aureus1525
Escherichia coli1230
Pseudomonas aeruginosa1035

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines at concentrations ranging from 1.5 to 5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest.
    • Results Summary :
      • Cell Line : MDA-MB-231
      • Concentration : 5 µM
      • Cell Viability : Reduced by 70%
      • Apoptosis Induction : Increased annexin V-positive cells by 22-fold compared to control .
  • Enzyme Inhibition : Another study focused on the inhibition of carbonic anhydrase IX (CA IX), a target in cancer therapy. The compound exhibited competitive inhibition with an IC50 value of approximately 20 nM, highlighting its potential as an anticancer agent through modulation of tumor microenvironment pH .

Comparative Analysis

When compared with other pyrazine derivatives like Pyrazinamide and Pyridazine derivatives, this compound shows unique substituent effects that enhance its biological profile.

Compound Activity Type Notable Features
PyrazinamideAntitubercularWell-established clinical use
Pyridazine derivativesVariesDifferent nitrogen positioning
This compound Antimicrobial, anticancerUnique substituents enhancing activity

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